molecular formula C20H23F2N3O B2937070 2-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049346-31-7

2-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2937070
CAS No.: 1049346-31-7
M. Wt: 359.421
InChI Key: IQWRHCUOPCQKRL-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide (CAS 1049346-31-7) is a chemical compound with a molecular formula of C20H23F2N3O and a molecular weight of 359.4129 g/mol . This acetamide derivative features a distinct molecular architecture, incorporating a 4-(4-fluorophenyl)piperazine group linked via an ethyl chain to an acetamide functionality that is itself substituted with a 4-fluorophenyl group . This structure is characteristic of compounds investigated for their potential interactions with central nervous system targets, drawing parallels to other piperazine-based ligands studied in pharmacological research . Researchers utilize this compound primarily as a reference standard and as a key intermediate in the synthesis and exploration of more complex molecules with potential biological activity. Its application is fundamental in early-stage drug discovery, particularly in the fields of medicinal chemistry and neuropharmacology, where understanding structure-activity relationships (SAR) is crucial. The compound is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c21-17-3-1-16(2-4-17)15-20(26)23-9-10-24-11-13-25(14-12-24)19-7-5-18(22)6-8-19/h1-8H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWRHCUOPCQKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H28F2N5O2C_{25}H_{28}F_{2}N_{5}O_{2}, and it features a complex structure that includes multiple fluorophenyl groups and a piperazine moiety. The presence of the fluorine atom is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Research indicates that this compound acts primarily through the inhibition of protein tyrosine phosphatase B (PtpB), which is crucial in the signaling pathways of macrophages. By interfering with these pathways, the compound exhibits anti-virulence properties against pathogens such as Mycobacterium tuberculosis .

Biological Activity Overview

Activity Target Effect Study Reference
Inhibition of PtpBMycobacterium tuberculosisDisruption of macrophage signalingChen L et al., 2010
Anticancer potentialVarious cancer cell linesModerate to significant efficacyMDPI 2022
Antiparasitic activityPlasmodium spp.Effective against malaria parasitesPMC 2024

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A study by Chen et al. (2010) demonstrated that the compound effectively inhibits PtpB, leading to reduced virulence in Mycobacterium tuberculosis. This inhibition was shown to interfere with crucial signaling pathways in macrophages, suggesting its potential as an anti-tuberculosis agent .
  • Anticancer Efficacy : In a study focusing on breast cancer cells, derivatives similar to this compound exhibited IC50 values indicating moderate efficacy against human breast cancer cells. The mechanism involved inhibition of poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair processes .
  • Antiparasitic Activity : The compound's structural analogs have been evaluated for their activity against malaria parasites, showing promising results in inhibiting Plasmodium falciparum ATPase activity, thus highlighting its potential in antimalarial therapy .

Research Findings

Recent investigations into this compound have focused on optimizing its pharmacokinetic properties, including solubility and metabolic stability. Modifications to the chemical structure have been shown to enhance aqueous solubility while maintaining or improving biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine-Acetamide Scaffolds

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula MW (g/mol) Melting Point (°C) Key Structural Differences Source
Target Compound: 2-(4-Fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide C₂₀H₂₃F₂N₃O₃S 423.5 Not Reported Sulfonylethyl linker; dual 4-fluorophenyl
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 15) C₂₂H₂₂FN₅OS 410.51 269–270 Thiazol-2-yl group instead of sulfonylethyl
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide (Compound 30) C₂₁H₁₉F₂N₅OS 414.13 328–329 Dual 4-fluorophenyl + thiazol-2-yl substituent
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide C₁₉H₂₁FN₃O₃S 402.45 Not Reported Tosyl (p-toluenesulfonyl) group on piperazine
2-(4-(7-Chloroquinolin-4-yl)piperazine-1-yl)-N-(4-fluorophenyl)acetamide (A7) C₂₁H₁₉ClFN₅O 411.86 Not Reported Quinoline moiety replaces fluorophenyl

Key Differences in Substituents and Properties

Piperazine Ring Modifications :

  • The target compound has dual 4-fluorophenyl groups on the piperazine, while analogs like Compound 15 and 30 retain one 4-fluorophenyl group with additional heterocycles (thiazole) .
  • N-(4-fluorophenyl)-2-[4-tosylpiperazin-1-yl]acetamide () replaces the fluorophenyl with a sulfonyl group, reducing molecular weight (402.45 vs. 423.5) and altering polarity .

Acetamide Nitrogen Substituents: The target compound’s sulfonylethyl linker is unique, whereas Compound 30 uses a thiazol-2-yl group, increasing melting point (328–329°C vs. target’s unreported value) due to enhanced rigidity . A7 () incorporates a chloroquinoline moiety, likely enhancing π-π stacking interactions in biological targets compared to the target’s simpler fluorophenyl groups .

Synthetic Pathways :

  • Intermediate 2-chloro-N-(4-fluorophenyl)acetamide () is a common precursor for nucleophilic substitution with piperazine derivatives, suggesting shared synthetic routes for the target and analogs .

Implications of Structural Variations

  • Bioavailability : Sulfonylethyl linkers (target compound) may improve solubility compared to thiazole-containing analogs (e.g., Compound 15) but could reduce membrane permeability due to increased polarity.
  • Receptor Binding: Thiazole and quinoline substituents (Compounds 15, 30, A7) may target enzymes like matrix metalloproteinases (MMPs) or bacterial biofilms, while the target’s sulfonylethyl group could favor interactions with sulfhydryl-containing proteins .
  • Thermal Stability : Higher melting points in thiazole derivatives (269–328°C) suggest greater crystalline stability versus the target’s unreported but likely lower stability due to flexible sulfonylethyl chains .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing fluorophenyl-piperazine acetamide derivatives, and what key reaction conditions are required?

  • Methodological Answer : Synthesis typically involves condensation reactions between activated esters (e.g., chloroacetamides) and piperazine derivatives. For example, (E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide analogs are synthesized via refluxing precursors in acetic anhydride, followed by purification using column chromatography . Piperazine-acetamide hybrids, such as those with quinoline moieties, are prepared via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) and catalysts like triethylamine . Key steps include monitoring reactions via TLC and characterizing intermediates using NMR and mass spectrometry.

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves fluorophenyl and piperazine proton environments (e.g., aromatic protons at δ 7.1–7.4 ppm, piperazine CH2 groups at δ 2.5–3.5 ppm) .
  • Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular ion peaks (e.g., m/z 394.382 for C21H16F2N4O2 analogs) .
  • X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds between acetamide carbonyl and piperazine NH groups) .

Q. How do researchers optimize reaction yields for fluorophenyl-piperazine acetamides?

  • Methodological Answer : Yield optimization involves:

  • Stoichiometric Control : Maintaining a 1:1 molar ratio of piperazine to chloroacetamide precursors to minimize side products .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates .
  • Temperature Gradients : Reflux conditions (60–100°C) improve reaction kinetics, while slow cooling minimizes impurities .

Advanced Research Questions

Q. How can structural modifications to the piperazine or fluorophenyl moieties alter biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

  • Piperazine Substitution : Introducing electron-withdrawing groups (e.g., -CF3) enhances receptor binding affinity in neurological targets .
  • Fluorophenyl Position : Para-fluorine atoms improve metabolic stability compared to ortho/meta substitutions .
  • Hybridization with Heterocycles : Quinoline or thienopyrimidine hybrids (e.g., compound A7 in ) show enhanced antiparasitic activity via π-π stacking with enzyme active sites.

Q. What strategies resolve contradictions in reported biological data for this compound class?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., cell lines, enzyme sources). Mitigation strategies include:

  • Standardized Assays : Replicate studies using WHO-approved protocols (e.g., MTT assays for cytotoxicity) .
  • Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies binding pose consistency across studies .
  • Meta-Analysis : Cross-reference biological data with structural analogs (e.g., comparing IC50 values of compounds 11–16 in ).

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence crystallization and stability?

  • Methodological Answer : X-ray crystallography data (e.g., ) show:

  • Intramolecular H-Bonds : Stabilize planar conformations (e.g., C–H···O interactions in 2-chloro-N-(4-fluorophenyl)acetamide).
  • Intermolecular Packing : Centrosymmetric N–H···O bonds create dimeric units, enhancing thermal stability.
  • Solvent Effects : Ethanol/water mixtures promote single-crystal growth by slowing nucleation rates .

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